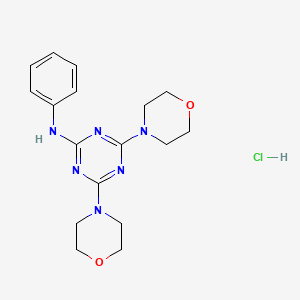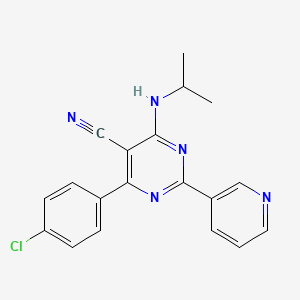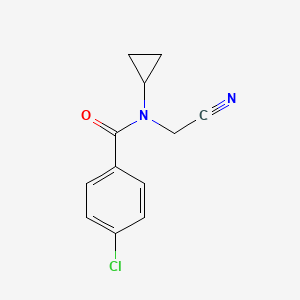![molecular formula C13H19FN2 B2941247 1-[1-(4-Fluorophenyl)propyl]piperazine CAS No. 516447-25-9](/img/structure/B2941247.png)
1-[1-(4-Fluorophenyl)propyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[1-(4-Fluorophenyl)propyl]piperazine” is a chemical compound with the CAS Number: 516447-25-9 . It has a molecular weight of 222.31 and its IUPAC name is this compound . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19FN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 79-80 degrees . It has a molecular weight of 222.31 and is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
- Flunarizine Synthesis : Flunarizine, a drug used for migraines, dizziness, and epilepsy, can be synthesized using 1-[1-(4-Fluorophenyl)propyl]piperazine. This synthesis involves condensation reactions and metal-catalyzed aminations, showcasing its role in pharmaceutical manufacturing (Shakhmaev, Sunagatullina, & Zorin, 2016).
Neuropharmacology
- Atypical Antipsychotic Development : Research indicates the potential of derivatives of this compound in developing atypical antipsychotics. These derivatives have been shown to inhibit certain behaviors in mice models, indicating their relevance in neuropharmacological research (Bolós et al., 1996).
Radiolabeling and PET Imaging
- PET Imaging Studies : this compound derivatives have been used in positron emission tomography (PET) imaging studies, particularly as 5-HT1A receptor antagonists. This application is crucial for researching serotonergic neurotransmission (Plenevaux et al., 2000).
Synthesis of Neuroleptic Agents
- Neuroleptic Agent Synthesis : In the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, this compound plays a key role. It is used in creating key intermediates, demonstrating its significance in the development of treatments for psychiatric disorders (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Development of Therapeutic Agents
- Cocaine-Abuse Therapeutic Agents : Research on long-acting agents for treating cocaine abuse has included the synthesis of hydroxylated derivatives of this compound. These studies contribute significantly to the development of new therapeutic approaches (Hsin et al., 2002).
Antimicrobial Activity
- Antimicrobial Activity : Compounds derived from this compound have been evaluated for their antimicrobial properties, highlighting its potential application in developing new antibiotics (Mermer et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-[1-(4-Fluorophenyl)propyl]piperazine is the serotonin receptor , specifically the 5-HT1A receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
This compound acts mainly as a 5-HT1A receptor agonist . This means it binds to these receptors and activates them, mimicking the action of serotonin. It also has some affinity for the 5-HT2A and 5-HT2C receptors . Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release .
Biochemical Pathways
Upon activation of the 5-HT1A receptor, this compound affects the serotonin signaling pathway. This can lead to various downstream effects, including changes in mood and anxiety levels. The inhibition of serotonin and norepinephrine reuptake can increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Result of Action
The activation of serotonin receptors and increased serotonin and norepinephrine signaling can lead to changes at the molecular and cellular level, potentially affecting mood, anxiety, and other neurological functions . .
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)propyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWGKTIIMAHBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2941166.png)
![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)

![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2941172.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2941173.png)
![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)
![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2941181.png)
![Ethyl 5-(2-ethylbutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2941183.png)
![2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2941185.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide](/img/structure/B2941187.png)